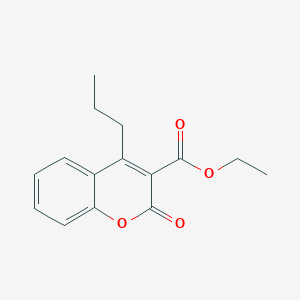

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate

Description

Properties

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

ethyl 2-oxo-4-propylchromene-3-carboxylate |

InChI |

InChI=1S/C15H16O4/c1-3-7-11-10-8-5-6-9-12(10)19-15(17)13(11)14(16)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

BVIAIIBWEKKLCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=O)OC2=CC=CC=C21)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate typically involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or acids to facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate, a derivative of 2H-chromene, has applications in scientific research, particularly in the synthesis of photochromic compounds and the development of biologically active molecules .

Synthesis and Formation

- Photochromic 2H-Chromenes: this compound is used in the synthesis of new photochromic 2H-chromenes, also known as 2H-1-benzopyrans . These compounds contain a 3-carboxylated coumarin nucleus .

- Organocatalysis: Diethylamine can be employed as an organocatalyst in the synthesis of chromenes, including Knoevenagel condensation, aldol condensation, and Michael addition .

- Green Chemistry: Water can be used as a green solvent in the synthesis of substituted 2-amino-4H-chromenes, offering advantages such as mild reaction conditions, cleaner reactions, and higher product yields .

Biological Activities and Applications

- Anticancer Activity: Chromene derivatives exhibit various biological activities, including anticancer properties . Specific derivatives of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene have demonstrated cytotoxic activities against human tumor cells . Studies have shown that substitutions at the second, third, and fourth positions of 4-aryl-4H-chromenes can produce potent antitumor activity . Halogenation at the third position can further enhance antitumor potency .

- Other Biological Activities: 2H/4H-chromenes possess various biological activities, including anticonvulsant, antimicrobial, anticholinesterase, and antituberculosis properties .

Reactions and Transformations

- Decarboxylative Alkylation: Visible-light mediated organo-photocatalyzed strategy for 4-alkylation of 3-substituted coumarins .

Key Considerations

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. It can also scavenge free radicals, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate vs. 5,7-Dihydroxy-4-propyl-2H-chromen-2-one

- Structural Differences : The latter replaces the C3 ethyl ester with hydroxyl groups at C5 and C7, while retaining the C4 propyl group .

- Biological Activity : Hydroxyl groups in 5,7-dihydroxy-4-propyl-2H-chromen-2-one enhance hydrogen-bonding capacity, contributing to its antimicrobial and antitumor efficacy. In contrast, the ethyl ester in the target compound may improve membrane permeability due to increased lipophilicity .

- Synthetic Accessibility : Hydroxylated derivatives often require protective group strategies during synthesis, whereas ethyl esters are straightforward to introduce via esterification .

This compound vs. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Differences : The amide derivative substitutes the ethyl ester with a 4-methoxyphenethyl carboxamide group.

- The 4-methoxyphenethyl moiety may also confer receptor-targeting specificity, though this remains uncharacterized for the target compound .

This compound vs. 4-Oxo-4H-chromene-3-carboxaldehyde

Physicochemical and Crystallographic Properties

Hydrogen-bonding patterns and crystal packing are critical for stability and solubility. The ethyl ester in this compound acts as a hydrogen-bond acceptor, while hydroxyl or amide groups in analogs can participate in donor-acceptor networks. Such differences influence melting points and solubility profiles . For instance:

Biological Activity

Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to highlight the biological activity of this compound.

Overview of Chromenes

Chromenes are heterocyclic compounds characterized by a benzopyran structure, which often exhibit significant biological properties. The 2H-chromene derivatives, including this compound, have been shown to possess various pharmacological activities, such as:

- Anticancer

- Antimicrobial

- Antioxidant

- Anti-inflammatory

These activities are primarily attributed to their ability to interact with biological macromolecules and modulate various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds with a chromene backbone can induce apoptosis in cancer cells through multiple mechanisms. For instance, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase in various cancer cell lines.

Case Study: Cell Proliferation Inhibition

A study evaluating the effect of this compound on MCF-7 breast cancer cells reported an IC50 value of approximately 25 µM, indicating potent anticancer activity. The mechanism involved the activation of caspase pathways leading to apoptosis and reduced migration of cancer cells (Afifi et al., 2017; Luque-Agudo et al., 2019) .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial strains. A study conducted on wound infection isolates in Baghdad revealed that this compound exhibited significant antibacterial activity, with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Antioxidant and Anti-inflammatory Properties

The antioxidant potential of this compound has been assessed using various in vitro assays. It was found to scavenge free radicals effectively, with an IC50 value of approximately 30 µM in DPPH assays. Additionally, it modulates the activity of antioxidant enzymes, enhancing cellular defense mechanisms against oxidative stress.

The antioxidant activity is believed to arise from its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage (Chen et al., 2021) .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Modifications at specific positions on the chromene ring can enhance or diminish its pharmacological effects. Studies have shown that substituents at the C-3 position significantly affect both anticancer and antimicrobial activities.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Activity Type | Effect |

|---|---|---|

| C-3 | Anticancer | Increased potency |

| C-4 | Antimicrobial | Decreased potency |

Q & A

What synthetic methodologies are commonly employed to prepare Ethyl 2-oxo-4-propyl-2H-chromene-3-carboxylate?

The synthesis typically involves a multi-step reaction starting with substituted chromene precursors. A common approach is the Pechmann condensation, where β-keto esters react with substituted phenols under acidic conditions to form the chromene core. For example, ethyl acetoacetate and 4-propylphenol derivatives may undergo cyclization in the presence of catalysts like sulfuric acid or Lewis acids. Post-synthetic modifications, such as esterification or alkylation, are used to introduce the propyl and carboxylate groups. Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products, as competing reactions can lead to dimerization or incomplete cyclization .

What analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the substitution pattern and identify functional groups (e.g., ester carbonyl at ~165–170 ppm).

- X-ray Crystallography: Single-crystal diffraction resolves the 3D molecular conformation and validates stereochemistry. For instance, studies on analogous chromene derivatives (e.g., ethyl 4-(4-fluorophenyl)chromene carboxylates) confirm planar chromene rings and substituent orientations .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion ([M+H]) and fragments, ensuring correct molecular weight (e.g., CHO for the base structure).

- Infrared (IR) Spectroscopy: Confirms key bonds like the lactone carbonyl (C=O stretch at ~1700–1750 cm) .

How do crystallographic studies using SHELX software elucidate molecular conformation and packing?

SHELX programs (e.g., SHELXL for refinement) analyze X-ray diffraction data to generate electron density maps, revealing bond lengths, angles, and torsional strains. For example, in related chromene carboxylates, the propyl group adopts a gauche conformation to minimize steric clashes with the chromene ring. Hydrogen-bonding networks (e.g., C=O···H–O interactions) and π-π stacking between aromatic systems are quantified, influencing crystal packing and stability. Discrepancies in data (e.g., disordered solvent molecules) are resolved using iterative refinement cycles .

What role do hydrogen-bonding patterns play in the compound’s supramolecular assembly?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like hydrogen bonds between carboxylate oxygens and adjacent hydroxyl or amine groups. These interactions dictate crystal lattice stability and solubility. For example, in 4-chlorophenyl chromene derivatives, C–H···O bonds between the ester carbonyl and neighboring aromatic protons create layered structures. Deviations from expected bond angles (e.g., due to steric bulk from the propyl group) are analyzed to predict polymorphism or co-crystal formation .

How can structure-activity relationship (SAR) studies optimize bioactivity in chromene derivatives?

- Substituent Modulation: Introducing electron-withdrawing groups (e.g., –CF) at the 4-position enhances electrophilic reactivity, potentially improving anticancer or antimicrobial activity.

- Conformational Analysis: Rigidifying the chromene core via alkyl chains (e.g., propyl) can increase membrane permeability, as seen in ethyl 2-amino-4-propylthiophene analogs .

- Pharmacophore Mapping: Overlaying crystallographic data with receptor-binding models (e.g., docking studies) identifies critical interactions, such as hydrogen bonds between the carboxylate and target enzymes .

How are data contradictions (e.g., conflicting bioactivity results) addressed in research?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Reproducibility Checks: Repeating syntheses with rigorous purification (e.g., column chromatography, recrystallization).

- Control Experiments: Using known inhibitors/agonists to validate assay systems.

- Multi-Technique Validation: Cross-referencing NMR, X-ray, and bioassay data to confirm structural integrity and activity .

What computational methods support the design of chromene-based analogs?

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular Dynamics (MD): Simulates ligand-receptor interactions over time, identifying stable binding poses.

- QSAR Models: Correlate substituent parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.